5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one
Description
Contextualization of Bicyclo[3.1.0]hexane Systems in Advanced Organic Chemistry
The bicyclo[3.1.0]hexane framework is a significant structural motif found in a variety of natural products and synthetically important molecules. This structural unit is present in natural compounds that often exhibit potent biological activities. For instance, the bicyclo[3.1.0]hexane skeleton is a component of thujone, which is found in certain essential oils.
In the field of medicinal chemistry, this scaffold is a crucial building block for creating new therapeutic agents. Its value stems from its rigid conformational structure, which helps in designing molecules with well-defined three-dimensional shapes. This rigidity can improve a molecule's binding affinity and selectivity for specific biological targets by limiting its conformational freedom. The inherent ring strain of the bicyclo[3.1.0]hexane system also makes it a useful intermediate for various chemical transformations, such as fragmentation and rearrangement reactions.
Synthetic chemists have developed numerous methods to construct this bicyclic system, including intramolecular cyclization, cyclopropanation, and transannular reactions. rsc.org One modern approach involves the convergent synthesis of bicyclo[3.1.0]hexanes through a (3+2) annulation of cyclopropenes with aminocyclopropanes, a method that can create three contiguous stereocenters. rsc.orgrsc.org Another strategy is the intramolecular cyclopropanation of allyl α-diazoacetates, which directly yields the bicyclo[3.1.0]hexan-2-one structure. rsc.org These synthetic advancements provide access to highly substituted and stereochemically complex derivatives, which are versatile intermediates for synthesizing more intricate molecular architectures.
Academic Significance of 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one as a Research Target
This compound, identified by the CAS number 17024-44-1, is a specific derivative of the bicyclo[3.1.0]hexane family. nih.govbldpharm.comsigmaaldrich.com Its academic significance lies primarily in its utility as a rigid scaffold for the synthesis of complex, biologically relevant molecules. conicet.gov.ar The structure combines a ketone, a methyl group, and a strained epoxide ring within the bicyclic framework.
A key area of research where this type of scaffold is significant is in the synthesis of conformationally locked nucleoside analogues. conicet.gov.ar For example, the rigid 6-oxobicyclo[3.1.0]hexane system, closely related to the title compound, has been used to build prototypes of deoxynucleosides. conicet.gov.ar These molecules are designed to be "locked" in a specific conformation, which can enhance their interaction with biological targets like viral enzymes. conicet.gov.ar In one study, this template was used to synthesize analogues of deoxyadenosine (B7792050) and deoxyguanosine. conicet.gov.ar The epoxide ring within the 6-oxobicyclo[3.1.0]hexane system was found to be stable during the synthesis of these purine (B94841) analogues. conicet.gov.ar This stability is a crucial feature, as it allows for chemical modifications on other parts of the molecule without disrupting the core scaffold.
The distinctive structural features of these compounds are identifiable in their NMR spectra. For instance, nucleoside analogues built on this framework show a characteristic singlet for the epoxide protons, confirming the integrity of the 6-oxobicyclo[3.1.0]hexane system. conicet.gov.ar The defined stereochemistry of the scaffold is another critical aspect, making it a valuable chiral building block in asymmetric synthesis. d-nb.info
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | nih.govchem-space.com |
| Molecular Weight | 112.13 g/mol | chem-space.com |
| CAS Number | 17024-44-1 | bldpharm.comsigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
This table is interactive. Click on the headers to sort the data.
Overview of Current Research Directions for this compound
Current research involving this compound and related structures is focused on several key areas:
Synthetic Methodology: A primary research direction is the development of novel and efficient synthetic routes to access the bicyclo[3.1.0]hexane core with high stereocontrol. d-nb.info This includes exploring catalytic enantioselective intramolecular cyclopropanation reactions to construct these skeletons, which may contain challenging vicinal all-carbon quaternary stereocenters. d-nb.info The use of photoredox catalysis in (3+2) annulation reactions is another promising strategy for the convergent synthesis of these bicyclic systems. rsc.orgrsc.org
Application as a Synthetic Intermediate: The compound serves as a valuable building block in organic synthesis. researchgate.net The strained epoxide ring is highly reactive toward nucleophiles, allowing for ring-opening reactions that lead to a variety of more complex structures. This reactivity is exploited to transform the relatively simple bicyclic lactone into diverse molecular scaffolds. researchgate.net However, this reactivity can also be a challenge; attempts to synthesize certain pyrimidine (B1678525) nucleoside derivatives using this scaffold were complicated by facile intramolecular epoxide ring-opening reactions. conicet.gov.ar
Development of Bioactive Molecules: A significant goal of research in this area is the synthesis of new therapeutic agents. The rigid bicyclo[3.1.0]hexane scaffold is used to create conformationally restricted analogues of biologically important molecules, such as nucleosides, to increase their potency and selectivity for biological targets like enzymes or receptors. conicet.gov.ar For example, a deoxyguanosine analogue built on the 6-oxobicyclo[3.1.0]hexane template showed antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.ar Derivatives are also being investigated for a range of other applications, including as potential anticancer agents and antimicrobial compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-6-3-2-4(7)5(6)8-6/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTORNYEOXLIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311161 | |
| Record name | 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17024-44-1 | |
| Record name | NSC239321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One and Its Derivatives
Strategies for Constructing the 6-Oxabicyclo[3.1.0]hexane Core Scaffold
The fundamental challenge in synthesizing this bicyclic system lies in the formation of the strained three-membered cyclopropane (B1198618) ring fused to a five-membered lactone. Various strategies have been successfully implemented to achieve this.
Intramolecular cyclization reactions are powerful tools for forming cyclic structures, including the 6-oxabicyclo[3.1.0]hexane core. These reactions involve a single molecule containing all the necessary functional groups, which are then brought together to form the bicyclic product.
One such method is the iodolactonization of alkylidenecyclopropyl esters. This reaction proceeds with high stereoselectivity to afford 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-ones. acs.org The process is general and accommodates a wide range of substituents. acs.org Another approach involves the manganese(III)-induced oxidative free-radical cyclization. For instance, certain 3-oxobutanoates can undergo this type of cyclization to produce 3-oxabicyclo[3.1.0]hexan-2-one derivatives. thieme-connect.de Radical cyclizations are advantageous as they often proceed under mild and neutral conditions, which allows for the transformation of sensitive substrates. thieme-connect.de
Among the most versatile and widely used methods for constructing the 6-oxabicyclo[3.1.0]hexane scaffold is the intramolecular cyclopropanation of allylic diazoacetates. smolecule.comrsc.org This reaction involves the decomposition of a diazo compound by a transition metal catalyst to generate a metal carbene, which then adds across the tethered double bond to form the cyclopropane ring. smolecule.com A range of transition metals have been shown to be effective for this transformation.
Rhodium (Rh) Catalysis: Dirhodium(II) complexes are highly effective catalysts for this reaction, enabling the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones from the corresponding allylic diazoacetates. smolecule.comacs.org The choice of ligands on the dirhodium(II) catalyst can influence the efficiency and stereoselectivity of the reaction. acs.org
Cobalt (Co) Catalysis: Cobalt(II) complexes of certain chiral porphyrins have been demonstrated to be effective metalloradical catalysts for the intramolecular cyclopropanation of a variety of allylic α-diazoacetates, producing the corresponding bicyclo[3.1.0]hexan-2-one derivatives in good to high yields. rsc.org
Iron (Fe) Catalysis: As a more sustainable and earth-abundant metal, iron has also been successfully employed. Iron catalysts, particularly those with chiral spiro-bisoxazoline ligands, can catalyze the intramolecular cyclopropanation of diazoesters to yield [3.1.0]bicycloalkanes. sci-hub.se
Ruthenium (Ru) Catalysis: Ruthenium-based catalysts have been utilized in the synthesis of related azabicyclo[3.1.0]hexane systems via intramolecular cyclopropanation, highlighting the versatility of this approach for different heteroatoms within the bicyclic core. researchgate.net
| Catalyst System | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| Rhodium(II) Complexes (e.g., Rh₂(OAc)₄) | Allylic Diazoacetates | High efficiency and well-established reactivity. | smolecule.comacs.org |
| Cobalt(II) Porphyrins | Allylic α-Diazoacetates | Effective for varied functional groups and substitution patterns. | rsc.org |
| Iron(III) Chloride / Chiral Ligands | Allyl Diazoacetates | Utilizes an earth-abundant, environmentally benign metal. | sci-hub.se |
| Ruthenium(II) Complexes | Allylic Diazoacetates | Demonstrated utility in forming related aza-bicyclic systems. | researchgate.net |
An alternative pathway to the 6-oxabicyclo[3.1.0]hexane system involves the epoxidation of a cyclopentene-based precursor, followed by a rearrangement. For example, the electrophilic epoxidation of a substituted cyclopentenone can be achieved using reagents like meta-chloroperbenzoic acid (mCPBA) or, in some cases, dimethyldioxirane (B1199080) generated in situ. uni-regensburg.de The resulting epoxy ketone can then undergo thermal or photochemical rearrangement to furnish the bicyclo[3.1.0]hexane skeleton. The diastereoselectivity of the epoxidation can often be controlled by the steric environment of the double bond, with the reagent preferentially attacking the less hindered face of the molecule. uni-regensburg.de
Enantioselective Synthesis of 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one Scaffolds
Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. Enantioselective methods are designed to produce a single enantiomer of a chiral molecule, which is particularly important for applications in medicinal chemistry and materials science.
The transition metal-catalyzed intramolecular cyclopropanation is highly amenable to asymmetric catalysis. By replacing achiral ligands on the metal center with chiral, non-racemic ligands, it is possible to induce high levels of enantioselectivity in the bicyclic product.
Chiral Rhodium Catalysts: A key breakthrough in this area was the development of chiral dirhodium(II) catalysts. Dirhodium(II) carboxamidates, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] (Rh₂(5R-MEPY)₄), are highly effective for asymmetric intramolecular cyclopropanation reactions, yielding 3-oxabicyclo[3.1.0]hexan-2-one derivatives with excellent enantiomeric excess (ee). orgsyn.org
Chiral Cobalt Catalysts: The use of D2-symmetric chiral amidoporphyrins as ligands for cobalt(II) catalysts enables significant asymmetric induction in the cyclopropanation of allyl α-diazoacetates. rsc.org The addition of co-catalysts or additives like 4-(dimethylamino)pyridine (DMAP) can further enhance the enantioselectivity of this process. rsc.org
Chiral Iron Catalysts: The combination of simple iron salts (e.g., FeCl₃) with chiral ligands, such as C₂-symmetric spiro-bisoxazoline ligands, creates powerful catalysts for highly enantioselective intramolecular cyclopropanations, achieving up to 97% ee for certain substrates. sci-hub.se
| Catalyst System (Metal + Ligand) | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
|---|---|---|---|---|
| FeCl₃ / (Ra,S,S)-spiro-bisoxazoline | 2-methylallyl 2-diazo-2-phenylacetate | 67 | 71 | sci-hub.se |
| Co(II) / D2-symmetric chiral porphyrin [Co(P1)] | Allyl α-diazoacetates | 77 | 63 | rsc.org |
| Rh₂(5R-MEPY)₄ | 2,2-dimethylallyl diazoacetate | 84-88 | >98 | orgsyn.org |
The stereochemical outcome of the cyclopropanation reaction is determined during the C-C bond formation steps. In catalyzed reactions, the chiral catalyst creates a chiral environment that differentiates between the two faces of the alkene and the two prochiral faces of the carbene intermediate. rsc.org This differentiation forces the reaction to proceed through a lower energy transition state, leading to the preferential formation of one enantiomer. rsc.orgrsc.org
The inherent structure of the substrate can also play a crucial role in what is known as diastereoselective synthesis. rsc.org If the starting material, such as the allylic alcohol used to make the diazoacetate, already contains a chiral center, this existing stereochemistry can influence the direction of attack of the incoming carbene, a phenomenon known as substrate control. The interplay between catalyst control and substrate control dictates the final stereochemical purity of the this compound product. rsc.org
Resolution Techniques for Chiral Separation
The separation of enantiomers from a racemic mixture of this compound and its analogs is critical for their application in stereoselective synthesis. Several methodologies have been effectively employed, including enzymatic resolution, formation of diastereomeric intermediates, and chiral chromatography. researchgate.net
Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer. For instance, lipase-catalyzed kinetic resolution is a key step in the chemoenzymatic synthesis of enantiomeric bicyclic δ-halo-γ-lactones. nih.gov In a typical procedure, a racemic alcohol precursor is subjected to enzymatic transesterification using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), and an acyl donor like vinyl propionate. nih.gov This results in the formation of an ester from one enantiomer while leaving the other unreacted, allowing for their subsequent separation. nih.gov
Diastereomeric Resolution: A classic and reliable method for chiral separation involves the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. google.comgoogle.com These diastereomers, possessing different physical properties, can then be separated using standard purification techniques like chromatography or crystallization. For example, a racemic lactone can be reacted with an optically pure alcohol, such as (R,S)-menthol, in the presence of an acid catalyst to form a mixture of diastereomeric ethers. google.com After separation by chromatography, acid-catalyzed solvolysis can cleave the ether bond to yield the separated, optically pure lactone and the chiral auxiliary. google.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for the direct separation of enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those found in Chiracel columns, have proven effective for separating various bicyclic lactones and related structures. mdpi.com The separation efficiency is optimized by adjusting parameters like the mobile phase composition and column temperature. mdpi.com
Table 1: Exemplary Chiral HPLC Separation Parameters for Prostaglandin Isomers (Related Chiral Structures) Data adapted from a study on chiral separation of prostaglandins, demonstrating typical conditions applicable to complex chiral molecules. mdpi.com
| Analyte | Chiral Column | Mobile Phase (MeCN:MeOH:Water, pH=4) | Column Temp. (°C) | Wavelength (nm) | Resolution (R) |
| PGF2α | Chiracel OJ-RH | 30:10:60 | 25 | 200 | 1.5 |
| PGF1α | Chiracel OJ-RH | 23:10:67 | 25 | 200 | 1.7 |
| PGE2 | Chiracel OJ-RH | 15:20:65 | 40 | 210 | 1.5 |
| PGE1 | Chiracel OJ-RH | 30:10:60 | 25 | 200 | 1.8 |
Derivatization and Functionalization of the this compound Framework
The this compound scaffold is a versatile building block for the synthesis of more complex molecules. Its rigid structure and multiple functional groups allow for a variety of chemical modifications, enabling the creation of diverse molecular architectures.
Regioselective and Stereocontrolled Introduction of Substituents
Precise control over the position and stereochemistry of new substituents is paramount in synthetic chemistry. The 6-oxabicyclo[3.1.0]hexane framework has been successfully utilized in reactions that achieve high levels of regio- and stereocontrol.
One significant application is in the synthesis of conformationally locked carbocyclic nucleosides. conicet.gov.arresearchgate.net In these syntheses, the bicyclic scaffold is coupled with purine (B94841) or pyrimidine (B1678525) bases. A key finding is the stability of the epoxide ring within the 6-oxabicyclo[3.1.0]hexane system during the synthesis of purine analogues. conicet.gov.ar However, attempts to synthesize corresponding pyrimidine derivatives can be complicated by the epoxide ring's tendency to undergo a facile intramolecular ring-opening reaction. conicet.gov.ar
The lactone moiety itself can be a site for regioselective functionalization. For example, 3-oxabicyclo[3.1.0]hexan-2-ones bearing a tethered π-nucleophile can undergo an intramolecular Friedel-Crafts alkylation promoted by reagents like dimethylaluminum triflate (Me₂AlOTf). acs.org This strategy provides a pathway to assemble enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids, demonstrating a sophisticated method for creating medium-sized carbocyclic rings. acs.org
Modification of the Ketone Moiety for Scaffold Diversification
The ketone at the C-2 position of the this compound framework serves as a key functional handle for further molecular diversification. While many synthetic strategies focus on the lactone or epoxide functionalities, modification of the ketone opens avenues to a wide range of different molecular scaffolds.
A notable example of diversification starting from a related bicyclo[3.1.0]hexane system involves the synthesis of complex amino acid derivatives. The 4-oxo position (analogous to the 2-oxo position in the parent compound) can be transformed as part of a synthetic route to produce compounds like (+)-(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. google.com This transformation highlights how the ketone functionality can be integral to the construction of highly functionalized and stereochemically rich molecules, including non-proteinogenic amino acids that are valuable as modulators of metabotropic glutamate (B1630785) receptors. google.com Such modifications fundamentally alter the chemical nature of the scaffold, converting a simple bicyclic ketone into a complex pharmaceutical intermediate.
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One Analogs
Epoxide Ring-Opening Reactions of the Oxabicyclo[3.1.0]hexane System
The high ring strain of the epoxide in the 6-oxabicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions initiated by nucleophiles. These reactions are of significant interest, particularly in the synthesis of complex molecules like carbocyclic nucleosides.
Nucleophilic Attack Pathways and Regioselectivity
The ring-opening of epoxides can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. In basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a C-O bond.
The regioselectivity of this attack is primarily governed by steric hindrance. Strong nucleophiles preferentially attack the less substituted carbon of the epoxide. For the 6-oxabicyclo[3.1.0]hexane system, this means that attack is favored at the carbon atom that is not the bridgehead carbon, as it is sterically more accessible. This principle is a cornerstone of epoxide chemistry, directing the nucleophile to the position of least steric hindrance in an SN2 reaction.
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction can then proceed with more SN1 character. In such cases, the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Influence of Reaction Conditions on Stereochemical Outcomes
The stereochemistry of the epoxide ring-opening is a critical aspect of its reactivity. SN2-type attacks occur with an inversion of configuration at the carbon center that is attacked. This backside attack results in the formation of trans or anti products, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the ring.
The conformation of the bicyclic system plays a significant role in dictating the stereochemical outcome. The bicyclo[3.1.0]hexane system is known to prefer a boat conformation over a chair due to torsional interactions. This conformational preference can influence the trajectory of the incoming nucleophile. Studies on related bicyclic systems have shown a high selectivity for anti attack relative to the epoxide group. Torsional steering, where the energetic differences in transition states are amplified by the asynchronous formation of C-O bonds, can also control the stereoselectivity of such reactions.
The choice of reagent and solvent can also impact the stereochemical outcome. For instance, the desymmetrization of meso-epoxides like 6-oxabicyclo[3.1.0]hexane can be achieved with high enantioselectivity using specific catalysts, which direct the nucleophilic attack to one of the two enantiotopic carbon atoms of the epoxide.
Intramolecular Epoxide Ring-Opening Phenomena
A noteworthy reaction of the 6-oxabicyclo[3.1.0]hexane system is its propensity to undergo intramolecular epoxide ring-opening, particularly when a nucleophilic group is suitably positioned within the molecule. This phenomenon has been observed in the synthesis of carbocyclic nucleoside analogs.
In attempts to synthesize pyrimidine (B1678525) nucleosides with a 6-oxabicyclo[3.1.0]hexane scaffold, a facile intramolecular ring-opening of the epoxide occurs. nih.gov For example, after coupling a pyrimidine base (like thymine (B56734) or uracil) to the bicyclic system, treatment with methanolic ammonia (B1221849) to remove a protecting group leads to an intramolecular nucleophilic attack from the pyrimidine ring onto the adjacent epoxide. nih.gov This results in the formation of a new heterocyclic ring system, an anhydride, rather than the desired nucleoside analog. nih.gov
Interestingly, this intramolecular reaction is dependent on the nature of the nucleobase. While pyrimidine derivatives are unstable and readily undergo this ring-opening, the corresponding purine (B94841) analogues are stable. nih.gov The epoxide ring in the purine derivatives does not participate in this intramolecular reaction under similar conditions, allowing for the successful synthesis of these target compounds. nih.gov This highlights the subtle electronic and steric factors that govern the reactivity of this bicyclic system.
Reactivity Profile of the Ketone Group in the Bicyclic System
The ketone at the C-2 position of the 5-methyl-6-oxabicyclo[3.1.0]hexan-2-one system exhibits typical carbonyl reactivity, including oxidation and reduction, which can be employed to synthesize a variety of derivatives.
Oxidation Reactions to Form Lactones or Carboxylic Acids
The ketone group in cyclic systems can be oxidized to a lactone through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is a powerful tool in organic synthesis. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the more substituted carbon has a higher migratory aptitude.
In the case of analogs of this compound, such as (1S, 2S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one, Baeyer-Villiger oxidation has been shown to proceed effectively. Using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA), the ketone is converted to the corresponding lactone, (1S, 2S, 6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. This reaction is a key step in the synthesis of certain biologically active molecules.
The reaction is typically carried out in an inert organic solvent such as methylene (B1212753) chloride or chloroform, and a buffer like sodium bicarbonate may be used. The table below summarizes the conditions and outcomes of a representative Baeyer-Villiger oxidation on a close analog of the title compound.
| Starting Material | Oxidizing Agent | Solvent | Product |
|---|---|---|---|
| (1S, 2S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one | m-Chloroperbenzoic acid (m-CPBA) | Methylene Chloride | (1S, 2S, 6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one |
Reduction Pathways Leading to Diols
The ketone group of this compound and its analogs can be reduced to a secondary alcohol, which, in conjunction with the epoxide ring, can lead to the formation of diols upon subsequent ring-opening. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The stereochemistry of the reduction is influenced by the steric environment around the carbonyl group. The hydride reagent will typically attack from the less hindered face of the ketone. In bicyclic systems, this can lead to a high degree of diastereoselectivity.
For instance, the reduction of rac-(1R,5S)-1-((tert-butyldimethylsilyl)oxy)-5-methyl-6-oxabicyclo[3.1.0]hexan-2-one with sodium borohydride in methanol (B129727) at 0°C yields the corresponding alcohol, rac-(1R,2S,5R)-1-((tert-butyldimethylsilyl)oxy)-5-methyl-6-oxabicyclo[3.1.0]hexan-2-ol. The stereoselectivity of such reductions is a key consideration in multi-step syntheses. The table below outlines the reduction of an analog of the title compound.
| Starting Material | Reducing Agent | Solvent | Temperature | Product |
|---|---|---|---|---|
| rac-(1R,5S)-1-((tert-butyldimethylsilyl)oxy)-5-methyl-6-oxabicyclo[3.1.0]hexan-2-one | Sodium Borohydride (NaBH₄) | Methanol | 0°C | rac-(1R,2S,5R)-1-((tert-butyldimethylsilyl)oxy)-5-methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
Subsequent acid-catalyzed hydrolysis of the epoxide in the resulting alcohol would lead to the formation of a triol, demonstrating the synthetic utility of the reduction pathway in generating polyhydroxylated cyclopentane (B165970) derivatives.
Skeletal Rearrangements and Cycloisomerization of this compound and Related Compounds
The unique strained bicyclic structure of this compound, featuring a fused cyclopropane (B1198618) and lactone ring, makes it susceptible to a variety of skeletal rearrangements and cycloisomerization reactions. These transformations are often driven by the release of ring strain and can be initiated thermally, photochemically, or through catalysis. Such rearrangements provide access to diverse and structurally complex molecular architectures.
Mechanistic Elucidation of Rearrangement Processes
The rearrangement of bicyclo[3.1.0]hexan-2-one systems can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the substitution pattern of the molecule. For analogs of this compound, both thermal and photochemical rearrangements have been studied, often leading to phenolic compounds.
Computational studies on the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one, a related unsaturated analog, suggest a two-step mechanism. nih.gov The process is initiated by the cleavage of the internal C-C bond of the cyclopropane ring, surmounting a significant energy barrier to form a diradical singlet intermediate. This is the rate-determining step. Subsequently, this intermediate undergoes a 1,2-hydrogen shift with a much lower activation energy to yield the final rearranged product. nih.gov This high-energy barrier is consistent with the high temperatures often required for such thermal rearrangements. nih.gov
Photochemical rearrangements of similar bicyclic enones have also been investigated as a method to produce derivatives of 3-hydroxybenzoic acid. cdnsciencepub.com The proposed mechanism for the photochemical rearrangement also involves the cleavage of the internal cyclopropane bond. Following photoexcitation to the triplet state, the molecule undergoes efficient intersystem crossing back to the ground state potential energy surface, forming the same diradical intermediate as in the thermal process, which then proceeds to the final product. nih.gov
In the case of saturated bicyclo[3.1.0]hexan-2-ones, such as the parent scaffold of the title compound, acid-catalyzed rearrangements are prevalent. These reactions are analogous to the well-known Meinwald rearrangement of α,β-epoxy ketones. The mechanism involves the protonation of the epoxide oxygen (or in this case, the ether oxygen of the oxabicyclo-system), followed by the cleavage of a C-O bond to form a carbocation. The subsequent migration of a neighboring alkyl or acyl group leads to the rearranged product. The regioselectivity of this rearrangement is influenced by the substitution pattern and the relative migratory aptitude of the substituents.
For this compound, a Lewis acid-catalyzed rearrangement would likely proceed via the formation of a tertiary carbocation upon ring opening, which can then undergo further rearrangement to yield various cyclopentane or cyclohexane (B81311) derivatives.
Catalytic Systems Facilitating Cycloisomerization
The formation of the 6-oxabicyclo[3.1.0]hexane core and its subsequent cycloisomerization can be achieved using various catalytic systems. Transition metal catalysis, in particular, has proven to be a powerful tool for these transformations.
Palladium-catalyzed reactions are widely employed for the synthesis of bicyclic lactones from unsaturated carboxylic acids. nih.gov These reactions often proceed through a C-H activation mechanism. For instance, the activation of a methylene C-H bond in a cyclic carboxylic acid can be followed by a β-hydride elimination to generate a palladium-coordinated cycloalkene. Subsequent oxypalladation leads to the formation of the bicyclic lactone structure. nih.gov The choice of ligand is crucial in controlling the regioselectivity of the C-H activation.
Gold and platinum catalysts are effective in the cycloisomerization of enynes to produce bicyclo[3.1.0]hexane skeletons. Theoretical studies on the PtCl2-catalyzed cycloisomerization of 1,6-enynes have detailed the mechanistic pathway. acs.org The reaction is proposed to initiate with the oxidative addition of the platinum catalyst to the cyclopropane ring, forming a platinacyclobutane intermediate. This is followed by the cleavage of a Pt-C bond to open the ring, and a final protodeplatination step to yield the rearranged monocyclic product. acs.org
Furthermore, Lewis acids have been shown to catalyze the rearrangement of terpene-derived epoxides, a reaction that shares mechanistic similarities with the potential rearrangements of this compound. nih.gov For example, YCl3 has been used for the selective rearrangement of epoxidized methyl oleate. nih.gov Such catalysts could potentially be applied to induce skeletal reorganizations in the title compound.
Below is a table summarizing catalytic systems used in reactions related to the formation and rearrangement of bicyclic lactones.
| Catalyst System | Substrate Type | Product Type | Mechanistic Notes |
| Pd(OAc)₂ / N-Ac-Leu | Cycloalkane Acetic Acids | Unsaturated Bicyclic Lactones | C-H activation followed by oxypalladation nih.gov |
| PtCl₂ | 1,6-Enynes / Bicyclo[3.1.0]hexane derivatives | Bicyclo[3.1.0]hexanes / Monocyclic derivatives | Involves a platinacyclobutane intermediate acs.org |
| YCl₃ | Epoxidized Fatty Acid Esters | Keto-esters | Meinwald-type rearrangement nih.gov |
| Rh(I) / Benzoic Acid | 1,6-Enynes | 2-Alkylidenebicyclo[3.1.0]hexanes | Enantioselective cycloisomerization researchgate.net |
| Au(I) / Chiral Phosphoramidite | 1,6-Enynes | Bicyclo[3.1.0]hexanes | Oxidative cyclopropanation researchgate.net |
Stereochemical Analysis and Conformational Studies of 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One Systems
Determination of Absolute and Relative Stereochemistry
The determination of stereochemistry in bicyclo[3.1.0]hexane systems is critical for understanding their chemical and biological properties. The absolute configuration of chiral centers and the relative arrangement of substituents are defined using a combination of spectroscopic methods and chemical synthesis. For instance, the stereochemistry of derivatives such as (1R,5S,SS)-5-Methyl-1-[(4-methylphenyl)sulfinyl]-3-oxabicyclo[3.1.0]hexan-2-one has been established through its synthesis and characterization, including measurements of optical rotation. amazonaws.com Subsequent chemical transformations, like the removal of the sulfinyl group to yield (1S,5R)-5-Methyl-3-oxabicyclo[3.1.0]hexan-2-one, help in correlating the stereocenters between related compounds. amazonaws.com The rigidity of the bicyclic framework plays a significant role in directing the stereoselectivity of reactions, allowing for the formation of new stereogenic centers with a high degree of control. researchgate.net
In cases where spectroscopic data from techniques like NMR are ambiguous, X-ray crystallography is an indispensable tool for the definitive determination of molecular structure. This technique provides precise information on bond lengths, angles, and the spatial arrangement of atoms, thereby resolving any uncertainty in the absolute and relative stereochemistry of the fused rings. For related carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane framework, X-ray crystallography has been used to confirm that the bicyclic skeleton adopts a specific boat-like conformation. researchgate.net This method is particularly valuable for confirming the stereochemical outcome of synthetic reactions and for validating assignments made by other analytical techniques.
Conformational Preferences and Dynamics of the Bicyclic Rings
Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure and ground-state conformation of molecules. Studies on bicyclo[3.1.0]hexan-2-one and its derivatives have utilized this method to elucidate their structural parameters. researchgate.net Research on sabinene, which shares structural similarities, has shown that the dihedral angle defining the boat arrangement of the five-membered ring is 26.9°. researchgate.net For 6-methylbicyclo[3.1.0]hexan-3-one derivatives, microwave spectroscopy identified distinct boat conformations for the exo and endo isomers, with dihedral angles of 7.2° and 20.5°, respectively.
| Compound/Derivative | Conformation | Key Structural Parameter (Dihedral Angle) | Reference |
|---|---|---|---|
| 6-Methylbicyclo[3.1.0]hexan-3-one (exo isomer) | Boat | 7.2° | |
| 6-Methylbicyclo[3.1.0]hexan-3-one (endo isomer) | Boat | 20.5° | |
| Sabinene (related structure) | Boat | 26.9° | researchgate.net |
A molecule's conformation is directly linked to its reactivity. The specific boat conformations observed in 6-methylbicyclo[3.1.0]hexan-3-one derivatives have been shown to impact their photolytic product yields, demonstrating a clear structure-reactivity relationship. Photochemical studies on related oxirane compounds have shown that upon irradiation, unstable 6-oxabicyclo[3.1.0]hexan-1-yl radicals can be formed, which subsequently undergo rearrangement. researchgate.net This highlights how the bicyclic structure dictates the pathways of photochemical reactions. The quantum yield of such reactions, which measures the efficiency of a photochemical process, is therefore dependent on the conformational properties of the starting material. acs.org
Diastereoselective Control and Enantiomeric Excess in Synthetic Pathways
Achieving control over stereochemistry is a central goal in the synthesis of complex molecules like 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one. Significant progress has been made in developing synthetic routes that yield high levels of diastereoselectivity and enantiomeric excess (ee).
Intramolecular cyclopropanation of allylic diazoacetates is a key strategy, often employing transition metal catalysts. acs.org Dirhodium(II) catalysts, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], are highly effective for these transformations. orgsyn.orgorgsyn.org For example, the synthesis of (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one was achieved with a 92–93% enantiomeric excess using this type of catalyst. orgsyn.orgorgsyn.org Similarly, cobalt(II)-based catalysts have been used for intramolecular cyclopropanation to produce various 6-substituted 3-oxabicyclo[3.1.0]hexan-2-ones with good yields and enantioselectivities, reaching up to 72% ee for the 6-phenyl derivative. rsc.org
Other strategies include the highly diastereoselective iodolactonization of alkylidenecyclopropyl esters. acs.org The use of chiral starting materials or auxiliaries is another common approach. The reaction between (R)-epichlorohydrin and phenylsulfonylacetonitrile, for instance, produces a chiral cyclopropane (B1198618) lactone with 98% ee. researchgate.net Such methods, which often result in a single diastereoisomer or a high diastereomeric ratio (d.r. >95:1), are crucial for accessing enantiopure forms of these bicyclic compounds. researchgate.netpkusz.edu.cn
Advanced Spectroscopic Characterization Methods for 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Chemical Shifts and Coupling Constants for Cyclopropane (B1198618) Protons and Pseudoanomeric Protons
The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the cyclopropane and pseudoanomeric protons. In related 6-oxabicyclo[3.1.0]hexane systems, the protons on the epoxide ring often appear as distinct singlets or doublets. For instance, in certain derivatives, a distinctive epoxide singlet is observed around 3.57-3.67 ppm. conicet.gov.ar The pseudoanomeric proton in conformationally locked nucleosides built on this bicyclic system typically appears as a doublet. conicet.gov.ar
The protons of the cyclopropane ring are particularly informative. Their chemical shifts and coupling constants are influenced by their stereochemical relationship to the rest of the molecule. In similar bicyclo[3.1.0]hexane structures, these protons can exhibit complex splitting patterns due to geminal and vicinal coupling.
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) | Notes |
|---|---|---|---|
| Cyclopropane Protons | 1.5 - 2.5 | Varies based on stereochemistry | Signals can be complex and overlapping. |
| Pseudoanomeric Protons | ~4.7 - 5.1 | ~7.6 - 7.7 (doublet) | Observed in nucleoside analogues containing the 6-oxabicyclo[3.1.0]hexane system. conicet.gov.ar |
| Epoxide Protons | ~3.5 - 3.7 | Singlet or narrow multiplet | A distinctive feature of the 6-oxabicyclo[3.1.0]hexane system. conicet.gov.ar |
| Methyl Protons | ~1.5 | Singlet or doublet | The splitting depends on the neighboring protons. |
¹³C NMR for Carbonyl and Ring Carbon Assignments
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 200-220 ppm, although this can be influenced by ring strain. The carbons of the epoxide and cyclopropane rings also exhibit characteristic chemical shifts. In related structures, the epoxide carbons appear in the range of 50-70 ppm. conicet.gov.arthieme-connect.com
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | >170 | The exact shift is influenced by the bicyclic ring system. |
| Epoxide Carbons | 50 - 70 | Characteristic for the 6-oxabicyclo[3.1.0]hexane system. conicet.gov.arthieme-connect.com |
| Cyclopropane Carbons | 15 - 40 | These carbons are typically shifted upfield. |
| Methyl Carbon | ~15 | Represents the methyl group attached to the bicyclic frame. thieme-connect.com |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy Analysis of C=O Stretches and Epoxide Ring Vibrations
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For cyclic ketones, this band typically appears in the region of 1700-1750 cm⁻¹. The exact position can be affected by ring strain; for instance, five-membered rings often show a higher frequency C=O stretch. In a related compound, a C=O stretch was observed at 1702 cm⁻¹. nih.gov
The epoxide ring vibrations are another key feature. These are typically observed in the fingerprint region of the IR spectrum, often as a band around 1250 cm⁻¹ (asymmetric stretch) and another in the 800-950 cm⁻¹ range (symmetric stretch).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | ~1700 - 1750 | Strong |
| Epoxide (C-O-C) | Asymmetric Stretch | ~1250 | Medium |
| Epoxide (C-O-C) | Symmetric Stretch | ~800 - 950 | Medium to Weak |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₆H₈O₂), which is 112.12 g/mol .
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 112 | [C₆H₈O₂]⁺ | Molecular Ion (M⁺) |
| 84 | [M - CO]⁺ | Loss of carbon monoxide |
| 69 | [M - C₂H₃O]⁺ | Alpha-cleavage and subsequent loss |
| 55 | [C₃H₃O]⁺ | Further fragmentation |
Computational and Theoretical Approaches to 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One
Quantum Mechanical Calculations in Structural and Energetic Analysis
Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of molecules. For bicyclic systems like 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one, these calculations provide a detailed picture of their electronic structure and energy landscapes.
Density Functional Theory (DFT) for Predicting Transition States and Stereochemical Outcomes
Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms and predicting stereoselectivity. By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable reaction pathways. For reactions involving this compound, DFT can be employed to understand the facial selectivity of nucleophilic additions to the carbonyl group or the stereochemical outcome of ring-opening reactions of the epoxide. These calculations help in rationalizing experimentally observed product distributions and in predicting the outcomes of new reactions.
DFT studies on related bicyclo[3.1.0]hexane systems have been used to analyze the mechanisms of cycloaddition reactions and rearrangements. For instance, the mechanism of cycloaddition reactions of cyclopropenes with pyridinium (B92312) ylides has been thoroughly studied using DFT methods, providing insights into the stereoselectivity of such transformations. researchgate.net Similar approaches can be applied to understand the reactivity of the ketone functionality in this compound.
Calculation of Thermochemical Properties (Enthalpy of Formation, Entropy, Heat Capacity)
Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity are crucial for understanding the stability and thermodynamics of a compound. These properties for this compound can be calculated using computational methods. aip.org DFT and other ab initio methods are used to determine the molecular structures and vibrational frequencies, which are then used to calculate these thermochemical properties. aip.org
For the parent compound, 6-oxabicyclo[3.1.0]hexane, thermochemical properties have been calculated using DFT at the B3LYP/6-31G(d,p) level of theory. aip.orgaip.org These calculations, often in conjunction with isodesmic and homodesmic reactions, provide reliable estimates for the enthalpy of formation. aip.org Similar computational protocols can be applied to this compound to obtain its thermochemical data.
Table 1: Calculated Thermochemical Properties for Related Bicyclic Epoxides
| Compound | Enthalpy of Formation (kJ/mol) | Entropy (J/mol·K) |
|---|---|---|
| 6-oxabicyclo[3.1.0]hexane | -97.12 ± 7.1 | Data not available |
| 7-oxabicyclo[4.1.0]heptane | -125.5 ± 1.1 | Data not available |
| 8-oxabicyclo[5.1.0]octane | -152.3 ± 3.1 | Data not available |
Note: Data from combustion calorimetry for the parent structures. Computational values can be derived for the methylated ketone derivative. aip.org
Molecular Modeling for Synthetic Pathway Optimization and Prediction
Molecular modeling encompasses a range of computational techniques that can be used to optimize existing synthetic routes and predict the outcomes of new reactions.
Retrosynthesis Modeling Utilizing AI-Driven Platforms
Prediction of Regioselectivity and Stereochemical Outcomes in Reactions
Computational models are instrumental in predicting the regioselectivity and stereochemistry of chemical reactions. For this compound, this could involve predicting which face of the carbonyl group is more susceptible to nucleophilic attack or the regioselectivity of the epoxide ring-opening under various conditions. DFT calculations of transition state energies for different possible reaction pathways can provide a quantitative prediction of the major product isomer. nih.gov Such predictive power is invaluable for designing stereoselective syntheses.
Conformational Landscape and Ring-Puckering Potential Energy Functions
The three-dimensional structure and flexibility of this compound are key determinants of its reactivity and biological activity if it were to be used as a scaffold. The bicyclo[3.1.0]hexane system is known to have a puckered conformation. nih.gov
Ab initio computations, such as those using the MP2/cc-pVTZ method, have been employed to calculate the structures and relative energies of different conformations of related bicyclo[3.1.0]hexane molecules. nih.gov These studies reveal that the five-membered ring is puckered in the same direction as the fused three-membered ring. nih.gov For 6-oxabicyclo[3.1.0]hexane, a single conformational minimum is predicted, and the theoretical potential energy functions for ring-puckering agree well with experimental data. nih.gov The introduction of a methyl group and a ketone functionality in this compound will influence this conformational preference, and computational studies can precisely map out the new conformational landscape.
Theoretical Treatment of Ring Pucker in Bicyclic Systems
The conformational characteristics of the this compound framework are fundamentally defined by the inherent puckering of the bicyclo[3.1.0]hexane system. Theoretical studies on analogous structures provide significant insight into the conformational preferences of this bicyclic core.
Detailed ab initio computations have been conducted on closely related parent structures, including bicyclo[3.1.0]hexane and 6-oxabicyclo[3.1.0]hexane, to elucidate their structural parameters and ring-puckering potential energy functions (PEFs). nih.gov One such study utilized the MP2/cc-pVTZ method to perform these calculations, offering a high level of theoretical accuracy. nih.gov
For the 6-oxabicyclo[3.1.0]hexane system, which represents the core, unsubstituted ring structure of this compound, the theoretical calculations of the ring-puckering potential energy function reveal an asymmetric profile. nih.gov This asymmetry leads to a single, well-defined energy minimum. nih.gov This minimum energy conformation corresponds to a structure where the five-membered ring is puckered in the same direction as the fused three-membered (epoxide) ring. nih.gov The agreement between the computationally derived PEFs and those determined from experimental spectroscopic data for 6-oxabicyclo[3.1.0]hexane is reported to be very good. nih.gov
The presence of the methyl and ketone substituents in this compound would be expected to introduce further energetic contributions and potentially minor alterations to the precise geometry of the puckered conformation, but the fundamental preference of the bicyclic system for a single conformational minimum is a key feature derived from theoretical treatments. nih.gov
| Bicyclic System | Computational Method | Key Finding on Ring Puckering Potential Energy Function (PEF) | Reference |
|---|---|---|---|
| 6-Oxabicyclo[3.1.0]hexane | Ab initio MP2/cc-pVTZ | Asymmetric PEF with a single energy minimum. | nih.gov |
| Bicyclo[3.1.0]hexane | Ab initio MP2/cc-pVTZ | Calculations predict a second shallow energy minimum, in contrast to experimental findings. | nih.gov |
| Bicyclo[3.1.0]hexan-3-one | Ab initio MP2/cc-pVTZ | Possesses a single conformational minimum. | nih.gov |
Strategic Applications of 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One in Complex Organic Synthesis
Role as a Versatile Building Block for Constructing Complex Molecular Architectures
The 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one scaffold is a highly valued building block in organic synthesis due to its inherent structural rigidity and multiple reactive sites. The strained cyclopropane (B1198618) ring fused to the lactone system provides a unique three-dimensional architecture that can be manipulated with high stereocontrol. thieme-connect.comresearchgate.net This framework serves as a cornerstone for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules. thieme-connect.com Synthetic chemists leverage the electrophilic nature of the lactone's carbonyl group and the potential for the cyclopropane ring to undergo specific ring-opening reactions.
The versatility of the broader oxabicyclo[3.1.0]hexane core is well-documented. For instance, derivatives like 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one are pivotal in the total synthesis of complex natural products such as the terpenoid cryptotrione. smolecule.com Similarly, sulfonyl-substituted variants serve as precursors to a variety of spirocyclic and fused heterocyclic systems. thieme-connect.comresearchgate.net The synthesis of nucleoside analogues, where the oxabicyclo[3.1.0]hexane moiety replaces the natural furanose sugar, further highlights its utility in constructing complex, biologically relevant molecules. researchgate.netacs.org These examples underscore the scaffold's capacity to serve as a starting point for intricate molecular designs, enabling the construction of compounds that would be difficult to access through other synthetic routes. smolecule.com
Synthesis of Conformationally Locked Carbocyclic Scaffolds
A key application of the 5-Methyl-6-oxabicyclo[3.1.0]hexane core is in the synthesis of conformationally locked carbocyclic scaffolds. In many biologically active molecules, particularly nucleosides, the flexibility of the five-membered sugar ring (furanose) is crucial for its interaction with enzymes. However, this flexibility can also be a drawback. By replacing the furanose ring with a rigid bicyclo[3.1.0]hexane system, the conformation of the molecule can be "locked" into a specific geometry. conicet.gov.arresearchgate.net This approach is invaluable for studying drug-enzyme interactions, as it helps to identify the specific conformation responsible for biological activity. conicet.gov.ar
The fused cyclopropane ring severely restricts the puckering of the five-membered ring, forcing it to adopt a fixed shape, often mimicking the "North" or "South" conformations of natural nucleosides. conicet.gov.aracs.org For example, the bisphosphate derivative MRS 2279, which is locked in a "North" (N) conformation by a bicyclo[3.1.0]hexane ring system, is a highly potent antagonist of the P2Y1 receptor. acs.org This conformational rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov The synthesis of these locked scaffolds typically involves preparing a suitable precursor containing the oxabicyclo[3.1.0]hexane system and then coupling it with a nucleobase or another pharmacophore. researchgate.netnih.gov
Precursor in the Synthesis of Specific Chemical Intermediates
The unique structure of this compound makes it an ideal precursor for a range of valuable chemical intermediates.
Analogs of cis-Chrysanthemic Acid
A prominent application of the oxabicyclo[3.1.0]hexan-2-one core is in the synthesis of chrysanthemic acid and its analogs, which are the essential acidic components of pyrethroid insecticides. The closely related compound, (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, serves as a direct synthetic precursor to (1R,3S)-(+)-cis-chrysanthemic acid. orgsyn.orgorgsyn.org The synthesis involves an intramolecular cyclopropanation reaction, often catalyzed by a chiral dirhodium(II) complex to ensure high enantioselectivity. orgsyn.org This method provides a short and efficient route to the target acid from a butenolide-derived starting material. researchgate.net
Table 1: Synthesis of Chrysanthemic Acid Precursor
| Precursor | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
Scaffolds for Modified Nucleosides
The oxabicyclo[3.1.0]hexane system is extensively used as a surrogate for the furanose ring in nucleosides to create metabolically stable and conformationally restricted analogs. conicet.gov.ar These modified nucleosides are crucial tools for probing biological processes and for the development of antiviral and antitumor agents. researchgate.netconicet.gov.ar The synthesis typically involves coupling an alcohol precursor bearing the oxabicyclo[3.1.0]hexane scaffold with a purine (B94841) or pyrimidine (B1678525) base, often via a Mitsunobu reaction. conicet.gov.arresearchgate.net
A variety of nucleoside analogs have been successfully synthesized using this approach. For example, a 2-oxabicyclo[3.1.0]hexane template has been used to prepare analogs of all five naturally occurring nucleic acid bases (adenine, guanine, cytosine, thymine (B56734), and uracil). acs.org The resulting purine analogs were generally stable, while the pyrimidine analogs sometimes showed a tendency to undergo intramolecular ring-opening of the epoxide, highlighting the nuanced reactivity of the scaffold. conicet.gov.ar The deoxyguanosine analogue built on this scaffold showed antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.arresearchgate.net
Table 2: Examples of Modified Nucleosides from Oxabicyclo[3.1.0]hexane Scaffolds
| Scaffold Type | Nucleobase | Resulting Analog | Key Finding | Reference(s) |
|---|---|---|---|---|
| 6-Oxobicyclo[3.1.0]hexane | Adenine, Guanine | Deoxyadenosine (B7792050) and Deoxyguanosine Analogs | Purine analogs were stable; guanosine (B1672433) analog showed anti-EBV activity. | conicet.gov.ar |
| 6-Oxobicyclo[3.1.0]hexane | Uracil, Thymine | Pyrimidine Analogs | Prone to intramolecular epoxide ring-opening, leading to instability. | conicet.gov.ar |
| 2-Oxabicyclo[3.1.0]hexane | Thymine | Thymidine Analog | Conformationally restricted toward a 0T1 conformation. | acs.org |
Development of Compound Libraries Based on the Oxabicyclo[3.1.0]hexane Core
The structural rigidity and synthetic tractability of the oxabicyclo[3.1.0]hexane core make it an excellent foundation for the development of compound libraries for drug discovery. smolecule.com By systematically modifying the substituents on the bicyclic framework, chemists can generate a series of related compounds to explore structure-activity relationships (SAR). nih.gov This diversity-oriented synthesis approach is critical for identifying new ligands for therapeutic targets. thieme-connect.com
For example, a series of bicyclo[3.1.0]hexane-based nucleosides was synthesized to probe the SAR for the adenosine (B11128) A₃ receptor, a promising target for inflammation and cancer therapies. nih.govmdpi.com Modifications were made at various positions on both the purine ring and the bicyclic scaffold, leading to the identification of a derivative with moderate affinity and high selectivity for the A₃ receptor. nih.gov The ability to readily access a variety of derivatives from a common chiral precursor, such as a protected bicyclo[3.1.0]hexan-alcohol, is a key advantage of this scaffold. nih.gov The transformation of a phenylsulfonyl-substituted lactone building block into a wide array of structurally diverse spirocyclic and fused molecular scaffolds further illustrates the power of this core structure in generating chemical libraries with high molecular complexity and precise stereochemical control. thieme-connect.comresearchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
| Cryptotrione |
| 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one |
| MRS 2279 |
| cis-Chrysanthemic acid |
| (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
| (1R,3S)-(+)-cis-chrysanthemic acid |
| 2,5-Dimethyl-2,4-hexadienyl diazoacetate |
| Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] |
| Adenine |
| Guanine |
| Cytosine |
| Thymine |
| Uracil |
| Deoxyadenosine |
| Deoxyguanosine |
| Uridine |
| Thymidine |
| Cytidine |
| Phenylsulfonylacetonitrile |
| Epichlorohydrin |
| Benzyl (1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-ylcarbamate |
| (N)-methanocarba adenine |
Natural Occurrence and Identification of 5 Methyl 6 Oxabicyclo 3.1.0 Hexan 2 One Analogs
Isolation and Characterization from Biological Sources
The isolation and subsequent characterization of 5-methyl-6-oxabicyclo[3.1.0]hexan-2-one analogs from natural sources are critical steps in understanding their distribution and potential biological significance. These processes involve the careful extraction of compounds from plant tissues followed by purification and structural elucidation.
Identification in Plant Extracts via Chromatographic and Spectrometric Methods
Analogs of this compound have been successfully identified in various plant extracts primarily through the coupling of chromatographic separation with spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for this purpose, enabling the separation of volatile and semi-volatile compounds from a complex mixture and providing detailed mass spectra for their identification.
For instance, the compound 6-oxabicyclo[3.1.0]hexan-2-one, a close structural analog, has been identified in the methanolic extract of the ripened fruit of the small wild date palm, Phoenix pusilla. nih.gov Similarly, another analog, 6-oxabicyclo[3.1.0]hexan-3-one, has been detected in extracts of Punica granatum (pomegranate) and Asparagus racemosus. Research has also identified 6-oxabicyclo[3.1.0]hexan-3-one in Clerodendrum infortunatum. xisdxjxsu.asia A more complex analog, 2-isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carboxaldehyde, was found in a study of medicinal plant extracts from the Aral region. mdpi.com
The identification process in these studies relies on comparing the mass spectra of the unknown compounds from the plant extract with the spectra of known compounds stored in spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). The retention time of the compound on the gas chromatography column provides an additional layer of confirmation.
Analytical Methodologies for Detection in Complex Natural Mixtures (e.g., GC-MS)
The detection of this compound analogs in complex natural mixtures, such as plant essential oils and extracts, necessitates highly sensitive and selective analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) stands out as the most frequently employed technique for this purpose due to its robustness and efficiency in separating and identifying individual components within these mixtures.
In a typical GC-MS analysis, the plant extract is first vaporized and introduced into a long, thin capillary column. The separation of compounds is achieved based on their different boiling points and affinities for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For example, the analysis of Phoenix pusilla fruit extract identified 6-oxabicyclo[3.1.0]hexan-2-one with a retention time of 5.702 minutes. nih.gov This level of detail is crucial for accurately cataloging the phytochemical inventory of a plant species.
The following table summarizes the natural occurrence of identified analogs of this compound in various plant sources.
| Compound Name | Plant Source | Method of Identification |
| 6-Oxabicyclo[3.1.0]hexan-2-one | Phoenix pusilla (Small Wild Date Palm) | GC-MS |
| 6-Oxabicyclo[3.1.0]hexan-3-one | Punica granatum (Pomegranate) | GC-MS |
| 6-Oxabicyclo[3.1.0]hexan-3-one | Asparagus racemosus | GC-MS |
| 6-Oxabicyclo[3.1.0]hexan-3-one | Clerodendrum infortunatum | Not specified |
| 2-isopropyl-5-methyl-6-oxabicyclo [3.1.0]hexane-1-carboxaldehyde | Medicinal Plants (Aral Region) | Not specified |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation strategies or oxidative ring-closing reactions. For example, Mn(III)-mediated oxidative cyclization of acetoacetate derivatives has been used to form analogous 3-oxabicyclo structures with high diastereocontrol (d.r. 22:1) . Key reagents include Mn(OAc)₃ for oxidation and Lewis acids (e.g., BF₃·Et₂O) for activating intermediates. Optimization involves controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., CH₂Cl₂) to favor bicyclic ring formation over side products .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the bicyclic framework and substituent positions. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial protons in the oxabicyclo system. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups like lactones or epoxides .
Q. What nucleophilic reactions are applicable to the epoxide ring in this compound, and how do reaction conditions influence product distribution?
- Methodological Answer : The epoxide undergoes nucleophilic ring-opening with amines, thiols, or alcohols. For instance, reaction with benzyl alcohol in the presence of BF₃·Et₂O yields γ-butyrolactone derivatives. Acidic conditions (e.g., H₂SO₄) favor carbocation intermediates, leading to regioisomeric products, while basic conditions (e.g., NaHCO₃) promote SN2 mechanisms .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example, copper(I)-catalyzed cyclopropanation of diazoesters (e.g., [(CuOTf)₂·PhMe]) enables enantioselective formation of bicyclic lactones. Diastereomeric ratios >20:1 are achievable by tuning ligand steric effects (e.g., bisoxazolines) and reaction time to minimize racemization .
Q. What computational methods are used to predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions, predicting regioselectivity. Molecular dynamics simulations assess solvent effects (e.g., toluene vs. DMSO) on reaction pathways. These methods help identify kinetic vs. thermodynamic products and guide experimental design .
Q. How can researchers resolve contradictions in reported reaction outcomes for this compound, such as unexpected byproducts or low yields?
- Methodological Answer : Systematic screening of reaction parameters (temperature, catalyst loading, solvent) is essential. For example, competing pathways in Mn(III)-mediated reactions may produce lactones or dimeric byproducts; reducing Mn(OAc)₃ concentration from 1.5 equiv. to 1.0 equiv. can suppress side reactions. Analytical tools like LC-MS or in-situ IR monitor intermediate stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
